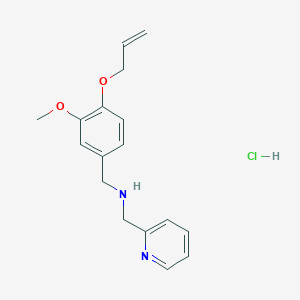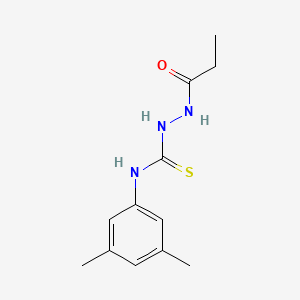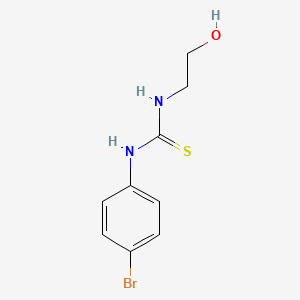![molecular formula C18H19NO4 B4714888 (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B4714888.png)
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy and hydroxy functional groups attached to a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer with similar applications.
Cresol: A group of aromatic organic compounds with phenolic properties.
Uniqueness
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]prop-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-hydroxy-2-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-10-14(20)5-6-15(12)19-9-8-16(21)13-4-7-17(22-2)18(11-13)23-3/h4-11,19-20H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWHQOESOYIQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Pyridin-4-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B4714805.png)
![5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4714819.png)


![(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4714848.png)

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)propan-1-one](/img/structure/B4714859.png)
amine dihydrochloride](/img/structure/B4714867.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2-FURYLMETHYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4714881.png)
![3-{[4-(2,6-DICHLOROBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4714884.png)
![4-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL](/img/structure/B4714886.png)
![2-chloro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4714901.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
